

Solubility of N-Isopropylacrylamide-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Isopropylacrylamide-d7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Isopropylacrylamide-d7** (NIPAM-d7), a deuterated isotopologue of N-Isopropylacrylamide (NIPAM). Given the limited direct quantitative data on NIPAM-d7, this document synthesizes information on the solubility of its non-deuterated counterpart, NIPAM, discusses the potential effects of deuteration on solubility, and provides detailed experimental protocols for determining the precise solubility of NIPAM-d7 in various solvents. This guide is intended to be a valuable resource for researchers utilizing NIPAM-d7 in the development of smart polymers, hydrogels, and drug delivery systems.

Introduction to N-Isopropylacrylamide (NIPAM) and its Deuterated Analog

N-Isopropylacrylamide is a temperature-responsive monomer that is the foundational building block for poly(N-isopropylacrylamide) (PNIPAM), a widely studied "smart" polymer.[1] PNIPAM exhibits a sharp lower critical solution temperature (LCST) in aqueous solutions at approximately 32°C.[2] Below this temperature, PNIPAM is soluble in water, while above it, the polymer undergoes a reversible phase transition and becomes insoluble.[2] This thermoresponsive behavior makes PNIPAM and its derivatives highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.[3][4]

The deuterated analog, **N-Isopropylacrylamide-d7** (NIPAM-d7), in which the seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a crucial tool for researchers. The isotopic labeling allows for advanced analytical investigations, particularly in neutron scattering and NMR spectroscopy, to probe the structural dynamics, polymer-solvent interactions, and the LCST behavior of PNIPAM-based materials with greater precision.[5]

Solubility of N-Isopropylacrylamide

While specific quantitative solubility data for NIPAM-d7 is not readily available in the public domain, the solubility of the non-deuterated NIPAM provides a strong foundational understanding.

Qualitative Solubility

NIPAM is a versatile monomer with good solubility in a range of common laboratory solvents. The qualitative solubility of NIPAM is summarized in the table below.

Solvent Category	Solvent	Solubility
Protic Solvents	Water	Soluble[6]
Methanol	Arbitrarily Soluble	Arbitrarily Soluble
Ethanol	Arbitrarily Soluble	
Aprotic Polar Solvents	Acetone	
Methyl Ethyl Ketone (MEK)	Arbitrarily Soluble	(PNIPAM is soluble)
Dimethylformamide (DMF)	(PNIPAM is soluble)	
Dimethyl Sulfoxide (DMSO)	(PNIPAM is soluble)	
Aprotic Nonpolar Solvents	Tetrahydrofuran (THF)	(PNIPAM is soluble)
Ethyl Acetate	Almost Insoluble	Almost Insoluble
n-Hexane	Almost Insoluble	
Diethyl Ether	(PNIPAM is insoluble)	

Note: The term "Arbitrarily Soluble" is used in some technical literature to indicate very high solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for **N-Isopropylacrylamide-d7** in various solvents are not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water			
Methanol			
Ethanol			
Acetone			
Tetrahydrofuran (THF)			
Dimethylformamide (DMF)			
Dimethyl Sulfoxide (DMSO)			
Dichloromethane			
Chloroform			

The Effect of Deuteration on Solubility

The replacement of hydrogen with deuterium can influence the physicochemical properties of a molecule, including its solubility. While the effects are often subtle, they can be significant. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in intermolecular interactions. In some cases, deuteration has been observed to increase the solubility of organic compounds. For instance, deuterium's presence can alter hydrogen bonding and other non-covalent interactions that govern the dissolution process.^{[7][8]} However,

the exact impact on the solubility of NIPAM-d7 in any given solvent requires experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.^{[9][10][11]} The following is a detailed protocol that can be adapted for determining the solubility of **N-Isopropylacrylamide-d7**.

Materials and Equipment

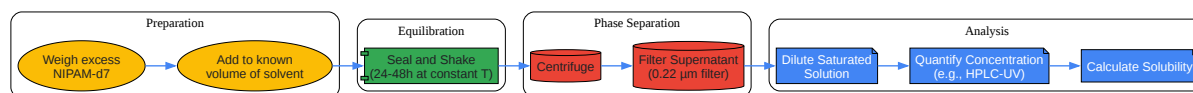
- **N-Isopropylacrylamide-d7**
- Selected solvents (high purity, analytical grade)
- Analytical balance
- Vials with screw caps
- Orbital shaker or wrist-action shaker
- Temperature-controlled incubator or water bath
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or NMR)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **N-Isopropylacrylamide-d7** to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
 - Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Concentration Analysis:
 - Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent.
 - Determine the concentration of **N-Isopropylacrylamide-d7** in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
- Calculation:
 - Calculate the solubility of **N-Isopropylacrylamide-d7** in the original solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL or mol/L).

Experimental Workflow Diagram



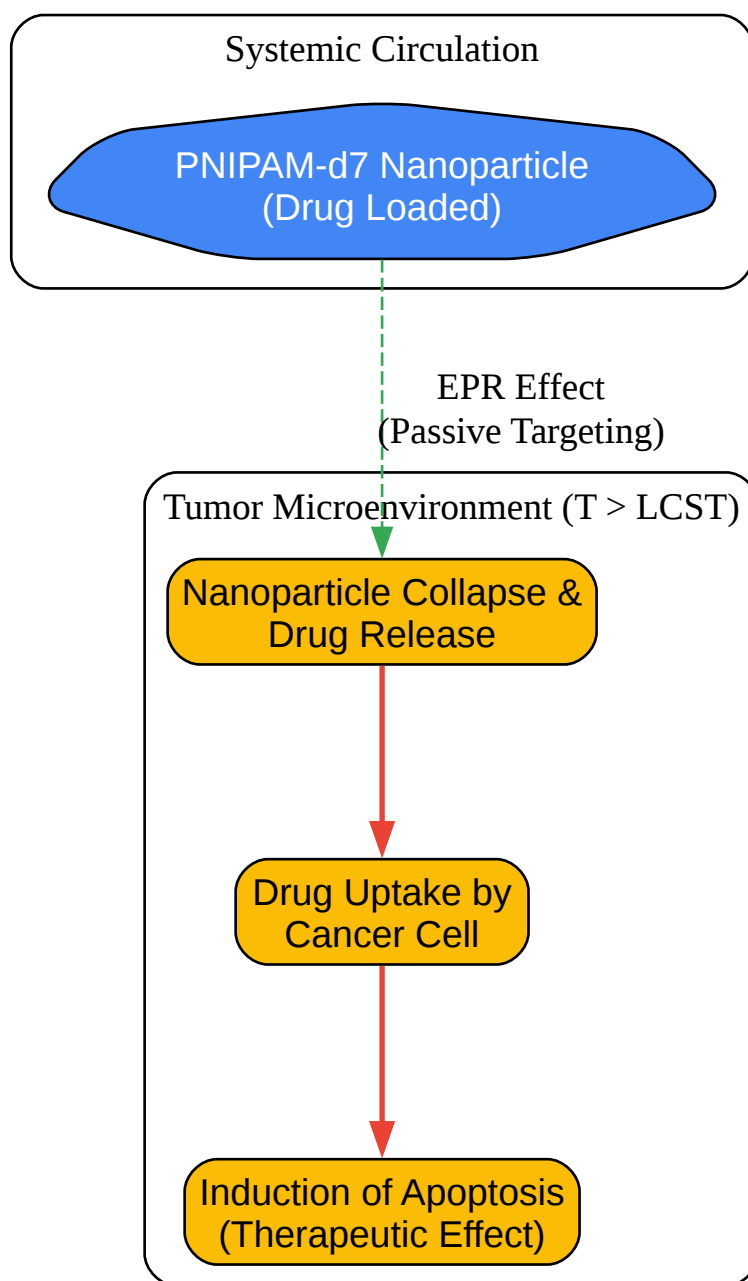
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A generalized workflow for determining the solubility of NIPAM-d7.

Application in Drug Delivery and Conceptual Signaling Pathway

The primary application of NIPAM and its deuterated analog in the biomedical field is in the development of thermoresponsive drug delivery systems.[12][13] PNIPAM-based hydrogels or nanoparticles can encapsulate therapeutic agents at a temperature below their LCST (e.g., at room temperature). When introduced into the body, the physiological temperature (around 37°C) triggers the collapse of the polymer network, leading to the controlled release of the encapsulated drug at the target site. This "on-demand" release mechanism can enhance therapeutic efficacy and reduce side effects.

While NIPAM itself does not directly participate in a specific signaling pathway, its polymer, PNIPAM, can be engineered into drug carriers that interact with cellular environments. The following diagram illustrates the conceptual pathway of a PNIPAM-based drug delivery system targeting cancer cells.



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Conceptual diagram of a PNIPAM-based drug delivery system.

This diagram illustrates the passive targeting of a tumor through the Enhanced Permeability and Retention (EPR) effect, followed by temperature-triggered drug release and subsequent therapeutic action on the cancer cell. The use of NIPAM-d7 in the polymer backbone would allow for detailed studies of the carrier's behavior and drug release kinetics in vivo using advanced imaging techniques.

Conclusion

This technical guide has provided a thorough overview of the solubility of **N-Isopropylacrylamide-d7**, drawing upon the known properties of its non-deuterated form and the general principles of isotopic effects. While quantitative solubility data for NIPAM-d7 remains a key area for experimental investigation, the provided protocol for the shake-flask method offers a robust framework for researchers to determine these critical parameters. A comprehensive understanding of the solubility of NIPAM-d7 is paramount for its effective application in the design and optimization of advanced, stimuli-responsive materials for the pharmaceutical and biomedical fields.

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